1-(6-Ethoxypyridin-2-yl)piperidin-4-amine 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854318
InChI: InChI=1S/C12H19N3O/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15/h3-5,10H,2,6-9,13H2,1H3
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17854318

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 1-(6-ethoxypyridin-2-yl)piperidin-4-amine
Standard InChI InChI=1S/C12H19N3O/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15/h3-5,10H,2,6-9,13H2,1H3
Standard InChI Key WABIOYQLZKVGKK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=N1)N2CCC(CC2)N

Introduction

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine is a chemical compound characterized by its unique structural features, which include a piperidine ring and a pyridine moiety with an ethoxy substituent. This compound has garnered significant attention in medicinal chemistry due to its potential applications in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Reaction Conditions

The synthesis of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine typically involves multi-step synthetic routes. Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity. Common reagents used in related reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activities and Potential Applications

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine has been investigated for its potential as an anti-inflammatory agent and has shown promise in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its interaction with specific receptors may lead to therapeutic effects in conditions such as depression and anxiety. The compound's influence on neurotransmitter activity, especially in serotonin and dopamine pathways, is critical for its potential therapeutic effects in treating mood disorders and other psychiatric conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine, each with unique attributes that affect their biological activities and applications. A comparison of these compounds is provided below:

Compound NameStructural FeaturesUnique Attributes
1-(5-Ethoxypyridin-2-yl)piperidin-4-amineSimilar piperidine and pyridine structureDifferent ethoxy position affecting biological activity
1-(3-Pyridyl)piperidin-4-amineLacks ethoxy groupFocused on different receptor interactions
1-(6-Methoxypyridin-2-yl)piperidin-4-amineMethoxy instead of ethoxyVariations in solubility and pharmacokinetics

Dihydrochloride Form

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine can also exist as a dihydrochloride salt, with a molecular formula of C12H21Cl2N3O and a molecular weight of approximately 294.22 g/mol . This form is often used to enhance stability or solubility in various applications.

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